Salicyloylaminotriazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)8(15)12-9-10-5-11-13-9/h1-5,14H,(H2,10,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZYGYNZAOVRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052040 | |
| Record name | 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36411-52-6 | |
| Record name | Salicyloylaminotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36411-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Salicyloyl)amino-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036411526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicyloylaminotriazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332171 | |
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| Record name | Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(SALICYLOYLAMINO)-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV6FN7NKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Routes for the Salicyloylaminotriazole Core Structure
The formation of the this compound core typically involves the acylation of 3-amino-1,2,4-triazole with a salicylic (B10762653) acid derivative. This fundamental transformation can be achieved through several established chemical strategies.
Key Reagents and Reaction Conditions
The synthesis of this compound and its precursors, salicylamide (B354443) and 3-amino-1,2,4-triazole, relies on a selection of key reagents and specific reaction conditions to ensure successful product formation.
One common method for preparing salicylamide involves the reaction of methyl salicylate (B1505791) with ammonia (B1221849). google.com This process is often conducted under superatmospheric pressure in an aqueous medium containing a reducing agent to yield salicylamide of high purity and good color. google.com Another approach involves a two-step process where salicylic acid is first esterified with methanol, followed by aminolysis of the resulting methyl salicylate with ammonium (B1175870) hydroxide (B78521) to produce salicylamide. preprints.org The initial esterification is typically acid-catalyzed. preprints.org
The synthesis of the 3-amino-1,2,4-triazole moiety can be accomplished through various routes. A prevalent method involves the reaction of aminoguanidine (B1677879) salts, such as the bicarbonate, with formic acid, followed by cyclization of the resulting aminoguanidine formate. google.com An alternative one-pot synthesis involves the reaction of thiourea, dimethyl sulfate, and various hydrazides. mdpi.com More direct approaches include the condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis, which can be facilitated by microwave irradiation. mdpi.com
The final coupling of the salicylic acid and 3-amino-1,2,4-triazole moieties is a critical step. A general approach involves the acylation of 3-amino-1,2,4-triazole with a salicylic acid derivative. This can be achieved by first converting salicylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting salicyloyl chloride is then reacted with 3-amino-1,2,4-triazole.
Table 1: Key Reagents in the Synthesis of this compound Precursors
| Precursor | Key Reagents |
| Salicylamide | Methyl salicylate, Ammonia, Reducing agent google.com |
| Salicylamide | Salicylic acid, Methanol, Sulfuric acid, Ammonium hydroxide preprints.org |
| 3-Amino-1,2,4-triazole | Aminoguanidine bicarbonate, Formic acid google.com |
| 3-Amino-1,2,4-triazole | Thiourea, Dimethyl sulfate, Hydrazides mdpi.com |
| Salicyloyl Chloride | Salicylic acid, Thionyl chloride (SOCl₂) |
Optimization of Synthesis Yield and Purity
Optimizing the synthesis of this compound and its intermediates is crucial for industrial applications, focusing on maximizing yield and ensuring high purity.
For the synthesis of salicylamide from methyl salicylate and ammonia, carrying out the reaction at temperatures between 30°C and 70°C and completing it within a brief period are important for achieving a good yield and high purity. google.com Purification can be achieved by distilling off ammonia and by-product alcohol, followed by crystallization from a suitable solvent like water or ethanol (B145695). google.com The use of a decolorizing charcoal during recrystallization can result in snow-white crystals with high purity. google.com
In the synthesis of 3-amino-1,2,4-triazoles, reaction conditions such as temperature, solvent, and the presence of a base can be optimized. For instance, in an iron(III)-catalyzed synthesis, conducting the reaction at 100°C in a solvent like DMSO with a sodium base was found to be effective. researchgate.net In the microwave-assisted synthesis from aminoguanidine bicarbonate and carboxylic acids, the molar ratio of reagents, reaction time, and temperature are key parameters to adjust for optimal yield. mdpi.com
For the O-alkylation of salicylamide to produce derivatives like ethenzamide, the choice of solvent, catalyst, and energy source significantly impacts the yield. preprints.org Solvent-free conditions using a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) at 80°C can provide good yields. preprints.org The application of microwave radiation can dramatically shorten the reaction time and improve the yield. preprints.org
Table 2: Optimization Parameters for Synthesis
| Synthetic Step | Parameter for Optimization | Optimized Condition/Observation | Reference |
| Salicylamide Synthesis | Temperature | 30-70°C for reaction of methyl salicylate and ammonia | google.com |
| 3-Amino-1,2,4-triazole Synthesis | Reaction Temperature | 100°C in DMSO with Na base for Fe(III) catalyzed route | researchgate.net |
| Salicylamide Alkylation | Energy Source | Microwave irradiation significantly reduces reaction time | preprints.org |
| Salicylamide Alkylation | Catalyst | TBAB under solvent-free conditions | preprints.org |
Advanced Synthetic Approaches and Green Chemistry Principles
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in chemical research. This includes the application of novel catalysts and flow chemistry techniques to the synthesis of this compound and related compounds.
Novel Catalytic Methods
The use of novel catalysts offers pathways to milder reaction conditions, higher selectivity, and improved yields. For the synthesis of the 3-amino-1,2,4-triazole core, several catalytic systems have been explored. An iron(III)-catalyzed one-pot synthesis has been developed, providing a more direct route to these heterocycles. researchgate.net Similarly, zinc(II) has been shown to effectively catalyze the coupling of acyl hydrazides with dialkylcyanamides to form 3-dialkylamino-1,2,4-triazoles in high yields under mild conditions. nih.govacs.orgsemanticscholar.org This reaction proceeds smoothly in ethanol upon reflux. acs.orgsemanticscholar.org
In the synthesis of related heterocyclic systems, nanomagnetic nickel complexes have been employed as efficient heterogeneous catalysts. For example, a nanomagnetic nickel complex supported on a salicylamide and L-proline ligand framework has been used for the synthesis of tetrazoles, demonstrating excellent reusability. rsc.org Copper-on-charcoal has also emerged as a robust and inexpensive heterogeneous catalyst for the synthesis of 1,2,3-triazoles. rsc.orgnih.gov
Flow Chemistry Techniques
Flow chemistry provides enhanced control over reaction parameters, improved safety, and scalability, making it an attractive approach for the synthesis of heterocyclic compounds. The synthesis of triazoles, a key component of this compound, has been successfully adapted to continuous-flow processes. rsc.org
A robust protocol for the synthesis of 1,2,3-triazoles using a copper-on-charcoal heterogeneous catalyst in a continuous flow system has been established. rsc.orgnih.gov This method allows for the synthesis of a diverse range of substituted triazoles with good functional group tolerance and high yields. rsc.orgnih.gov The setup typically involves pumping a premixed solution of the reagents through a packed-bed reactor containing the catalyst. rsc.orgnih.govbeilstein-journals.org The use of flow chemistry can also enable the safe handling of potentially hazardous intermediates, such as organic azides, by generating and consuming them in situ. acs.org Furthermore, gram-scale production of triazole derivatives has been achieved using flow synthesis, highlighting its potential for industrial applications. beilstein-journals.org
Rational Design and Synthesis of this compound Derivatives
The rational design and synthesis of derivatives of this compound are driven by the desire to modulate its chemical and biological properties for specific applications. This often involves modifying the salicylamide or the triazole portions of the molecule.
The salicylamide moiety can be functionalized to introduce different substituents, which can alter the compound's properties. For instance, the introduction of functional groups at the 5-position of the salicylamide ring has been explored to create tethers for attaching other molecules, such as in the development of targeted drug delivery systems. acs.orgnih.gov The synthesis of these derivatives often involves multi-step sequences, starting with the modification of salicylic acid or salicylamide. acs.orgnih.gov
Structure-activity relationship (SAR) studies on salicylamide derivatives have guided the synthesis of new compounds with enhanced biological activities. nih.gov For example, modifications to the aniline (B41778) moiety of salicylanilides have led to derivatives with potent antiviral activities. nih.gov The synthesis of these derivatives can be achieved through condensation reactions mediated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). csic.es
The triazole ring also offers opportunities for derivatization. Multicomponent reactions involving 3-amino-1,2,4-triazole, various aldehydes (including salicylic aldehydes), and pyruvic acids have been used to generate a diverse library of complex heterocyclic compounds. researchgate.netrsc.org The outcome of these reactions can often be controlled by adjusting the reaction conditions, allowing for the selective synthesis of different structural classes of products. researchgate.net
Biological Activity and Mechanistic Investigations
Enzyme Inhibition Studies
Inhibition of Protein Kinases
While Salicyloylaminotriazole is functionally described as an inhibitor of isolated protein kinases, the specific kinases it targets have not been detailed in the available literature. lookchem.com There is a lack of published studies identifying the precise protein kinases that are inhibited by this compound or the extent of this inhibition.
Kinetic and Mechanistic Characterization of Enzyme Inhibition
Crucial data for understanding the efficacy and mechanism of an enzyme inhibitor, such as IC50 values (the half-maximal inhibitory concentration) and the kinetic characterization of inhibition (e.g., competitive, non-competitive, or uncompetitive), are absent from the reviewed literature for this compound. Without this information, a detailed understanding of its interaction with target enzymes is not possible.
Cellular Biology Research Applications
Studies on Cell Differentiation
The compound is mentioned as a tool for studying cell differentiation. lookchem.comchemicalbook.com However, specific research findings, including the cell lines or model organisms used, the observed morphological or functional changes, and the underlying molecular pathways affected by this compound, are not documented in accessible scientific papers.
Investigations in Disease Biology Models
Although its use in disease biology research is noted, there are no specific examples or detailed findings from studies utilizing this compound in in vitro or in vivo disease models. lookchem.com Information regarding the types of diseases modeled and the specific outcomes of the compound's application is not available.
Modulation of Cellular Growth and Proliferation
This compound is stated to inhibit the growth of cancer cells. lookchem.com However, quantitative data from cell proliferation assays, such as the effective concentrations in different cancer cell lines and detailed analyses of its impact on the cell cycle, are not published. The creation of data tables to illustrate these findings is therefore not feasible based on current information.
Pharmacokinetics and Pharmacodynamics Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
No data available for Salicyloylaminotriazole. In drug discovery, these assays are crucial for predicting a compound's behavior in the body.
Microsomal stability assays use liver microsomes to evaluate a compound's susceptibility to metabolism by Phase I enzymes, providing insights into its potential clearance rate. wuxiapptec.comyoutube.comevotec.com
Hepatocyte stability assays involve incubating the compound with liver cells (hepatocytes) to assess both Phase I and Phase II metabolism, offering a more comprehensive view of hepatic clearance. nih.govsygnaturediscovery.com
Plasma protein binding studies determine the extent to which a drug binds to proteins in the blood. wikipedia.orgwuxiapptec.com This is critical because only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. wikipedia.orgjiwaji.edu
No data available for this compound. In vivo studies in animal models are used to understand how a compound is absorbed, distributed to various tissues, and ultimately eliminated from the body, either unchanged or as metabolites. criver.comnuvisan.com
Tissue distribution studies reveal where a compound accumulates in the body, which is important for understanding both its therapeutic effects and potential toxicity. nih.govnih.gov
Elimination route studies determine whether a compound is cleared through the kidneys (urine) or the liver (bile and feces). nih.gov
No data available for this compound. This research involves identifying the chemical structures of metabolites formed from the parent drug. nih.gov Understanding a compound's metabolic pathways is essential for evaluating its safety and efficacy, as metabolites can be active, inactive, or even toxic. nih.govmdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. mdpi.comyoutube.com
Pharmacodynamic (PD) Investigations
No data available for this compound. Target engagement studies are designed to confirm that a drug candidate interacts with its intended biological target (e.g., an enzyme or receptor) in a cellular or in vivo setting. nih.govmdpi.com Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to measure this interaction directly. mdpi.compelagobio.com
No data available for this compound. Biomarkers are measurable indicators that can be used to assess the effect of a drug on the body. nih.gov Identifying and validating pharmacodynamic biomarkers helps to demonstrate that a drug is having its intended biological effect and can be used to guide dose selection in clinical trials. nih.govfrontiersin.org
Interspecies Pharmacokinetic and Pharmacodynamic Extrapolation
Interspecies extrapolation is a critical step in drug development, enabling the prediction of human pharmacokinetics (PK) and pharmacodynamics (PD) from preclinical data obtained in animal models. nih.govijrpc.com This process often involves allometric scaling, which relates physiological and pharmacokinetic parameters to the body weight of the species. journaljpri.comfrontiersin.org Physiologically based pharmacokinetic (PBPK) modeling is another sophisticated approach that integrates physiological, biochemical, and drug-specific information to simulate drug disposition across species. nih.govrjpbr.com
The primary goal of these extrapolation methods is to provide a rational basis for selecting first-in-human doses and to anticipate the drug's behavior in clinical settings. diva-portal.org However, the success of interspecies scaling can be influenced by numerous factors, including species-specific differences in drug absorption, distribution, metabolism, and excretion (ADME). ijrpc.comresearchgate.net
Detailed Research Findings
Research into the interspecies scaling of novel compounds often involves comprehensive pharmacokinetic studies in multiple species. For instance, a study on the novel anti-cancer agent SHetA2 provides a relevant case study for understanding this process. The disposition of SHetA2 was characterized in mice, rats, and dogs following both intravenous and oral administration. plos.org The data revealed that a two-compartment model best described the drug's disposition. plos.org
Key pharmacokinetic parameters such as clearance (CL), volume of the central compartment (V1), volume of the peripheral compartment (V2), and distributional clearance (CLD) were determined for each species. plos.org These parameters were then subjected to allometric scaling to predict the corresponding values in humans. The allometric equation, which takes the form of Y = aW^b (where Y is the parameter of interest, W is body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively), was used to establish the relationship between the pharmacokinetic parameters and body weight across the different species. plos.org
The study found that the disposition parameters of SHetA2 correlated well with body weight across all tested species (R² = 0.91–0.99). plos.org However, the oral bioavailability of SHetA2 showed significant variability among species and was dependent on the dose and formulation. plos.org For example, the oral bioavailability was between 17.7% and 19.5% in mice, less than 1.6% in rats, and ranged from 1.11% to 11.2% in dogs, depending on the dose. plos.org This highlights a significant challenge in extrapolating oral drug absorption from animal models to humans.
The research also demonstrated that absorption kinetics can differ between species. For SHetA2, a first-order absorption model was suitable for mice and rats, while a more complex gastrointestinal transit model was required for dogs. plos.org In rats, at higher doses, a phenomenon known as "flip-flop kinetics" was observed, where the absorption rate is slower than the elimination rate. plos.org
Interactive Data Tables
The following tables present pharmacokinetic data for SHetA2, which illustrates the type of data used in interspecies extrapolation.
| Parameter | Mouse | Rat | Dog |
|---|---|---|---|
| Clearance (CL) (L/h/kg) | 1.35 | 0.68 | 0.45 |
| Volume of Central Compartment (V1) (L/kg) | 0.72 | 0.45 | 0.49 |
| Volume of Peripheral Compartment (V2) (L/kg) | 1.10 | 0.85 | 0.93 |
| Distributional Clearance (CLD) (L/h/kg) | 0.55 | 0.29 | 0.31 |
Data sourced from a study on the pharmacokinetics of SHetA2. plos.org
| Parameter | Predicted Value |
|---|---|
| Clearance (CL) (L/h) | 17.3 |
| Volume of Central Compartment (V1) (L) | 36.2 |
| Volume of Peripheral Compartment (V2) (L) | 68.5 |
| Distributional Clearance (CLD) (L/h) | 15.2 |
Data extrapolated from animal studies of SHetA2. plos.org
Toxicological Assessment and Mechanistic Toxicology
Preclinical Toxicology Studies
Preclinical toxicology studies are fundamental in characterizing the safety profile of a new chemical entity. These studies involve a combination of in vitro and in vivo assessments to identify potential target organs of toxicity and to understand the dose-response relationship for adverse effects.
In Vitro Toxicity Assays (e.g., cytotoxicity in tumor cell lines)
In vitro cytotoxicity assays are a primary screening tool to evaluate the potential of a compound to cause cell death. upm.edu.my These assays are often conducted on a panel of human cancer cell lines to assess the compound's anti-proliferative activity and to identify potential mechanisms of cytotoxicity.
Halogenated salicylanilides, a class of compounds related to Salicyloylaminotriazole, have demonstrated anticancer activity both in laboratory studies and in living organisms. mdpi.com The presence of electron-withdrawing groups in these compounds is often associated with their cytotoxic or cytostatic effects in various cancer cell types. mdpi.com
The cytotoxic effects of compounds are often evaluated using assays that measure metabolic activity or cell proliferation. For instance, the cytotoxicity of certain compounds has been assessed against various tumor cell lines, including those from breast and lung cancer. frontiersin.orgnih.gov The concentration at which a compound inhibits cell growth by 50% (IC50) is a standard measure of its cytotoxic potential. upm.edu.my
Table 1: Examples of In Vitro Cytotoxicity of Related Compounds in Tumor Cell Lines
| Compound Class | Cell Line | Effect | Reference |
|---|---|---|---|
| Halogenated Salicylanilides | Various cancer cell lines | Cytotoxic or cytostatic activity | mdpi.com |
| HER2-specific CTLs | MCF-7 (Breast Adenocarcinoma) | Increased cytotoxicity | frontiersin.org |
| Salvicine | A549 (Lung Adenocarcinoma) | Antitumor effects | nih.gov |
In Vivo Safety Pharmacology Assessments
In vivo safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on essential physiological functions. researchgate.net These studies are a critical component of the drug development process, aiming to identify and predict adverse effects before clinical trials. researchgate.net The core battery of safety pharmacology studies typically evaluates the effects on the cardiovascular, central nervous, and respiratory systems. researchgate.net
Advances in safety pharmacology include the integration of human-relevant in vitro and in silico models, as well as state-of-the-art in vivo platforms. nih.gov There is an increasing emphasis on refining these studies to enhance the benefit-risk evaluation of drug candidates and to reduce reliance on animal testing through New Approach Methodologies. nih.gov The validation of these methods remains a key challenge in the field. nih.gov
Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for conducting these assessments to ensure global alignment of regulatory expectations. researchgate.netnih.gov The goal is to establish a toxicological profile of new compounds to support human clinical trials and marketing authorization. erbc-group.com
Mechanistic Toxicology Investigations
Mechanistic toxicology aims to understand how a chemical substance produces its toxic effects at the molecular, cellular, and organ system levels. eurotox.com This understanding is crucial for extrapolating experimental data to human risk assessment. eurotox.com
Elucidation of Adverse Outcome Pathways (AOPs)
An Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge about the sequence of causally linked events from a molecular initiating event (MIE) to an adverse outcome at the biological level of organization relevant to risk assessment. nih.govepa.govnih.gov The AOP framework is a central element in a toxicological knowledge base being developed to support chemical risk assessment based on mechanistic reasoning. oecd.org
The development and scientific review of AOPs are guided by organizations like the Organisation for Economic Co-operation and Development (OECD) to ensure quality and consistency. oecd.orgoecd.org AOPs help to identify knowledge gaps where further research is needed and can guide the development of new testing approaches that use fewer animals. nih.gov
An AOP is initiated by a chemical interacting with a biological target, the MIE, which then triggers a series of key events (KEs) at various biological levels, ultimately leading to an adverse outcome. nih.gov While a powerful tool, the linear representation of AOPs has limitations in capturing the complexity of biological systems, such as event modifiers and compensatory mechanisms. nih.gov
Molecular and Cellular Mechanisms of Toxicity (e.g., oxidative stress, cell death, off-target effects)
Understanding the molecular and cellular mechanisms of toxicity is fundamental to mechanistic toxicology. nust.edu.pk This involves investigating how a toxicant interacts with cellular components and disrupts normal biological processes.
A common mechanism of toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov Oxidative stress can damage cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death through necrosis or apoptosis. nust.edu.pknih.gov For instance, the herbicide paraquat (B189505) is known to induce oxidative stress by redox cycling and inhibiting the mitochondrial electron transport chain. nih.gov
Toxicants can exert their effects by interacting with specific molecular targets, such as receptors or enzymes, or through non-specific interactions. uomustansiriyah.edu.iqmdpi.com The reaction of a toxicant with its target can lead to dysfunction, destruction, or the formation of neoantigens. uomustansiriyah.edu.iq Some chemicals may not have a specific target but can disrupt the cellular microenvironment. uomustansiriyah.edu.iq
Table 2: Key Molecular and Cellular Mechanisms of Toxicity
| Mechanism | Description | Example | Reference |
|---|---|---|---|
| Oxidative Stress | Imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify the reactive intermediates. | Paraquat-induced ROS generation. | nih.gov |
| Cell Death | Can occur through programmed pathways (apoptosis) or as a result of acute cellular injury (necrosis). | Apoptosis induced by pro-apoptotic protein expression. | nih.gov |
| Off-Target Effects | Interaction of a compound with molecular targets other than the intended one, potentially leading to adverse effects. | Blockade of neurotransmitter receptors by xenobiotics. | uomustansiriyah.edu.iq |
Toxicogenomic and Proteomic Profiling in Toxicology
Toxicogenomics and toxicoproteomics are powerful tools used to investigate the global changes in gene and protein expression in response to toxicant exposure. nih.govresearchgate.net These approaches provide a comprehensive view of the biological pathways perturbed by a chemical, offering insights into its mechanism of action and potential biomarkers of toxicity. nih.govresearchgate.net
Proteomics, the large-scale study of proteins, can identify protein markers of toxicity and has provided insights into the mechanisms of action of a wide range of substances. nih.gov Mass spectrometry-based proteomic profiling allows for the analysis of the entire proteome from complex samples like cells and tissues. wikipedia.org This can help in identifying critical proteins and pathways affected by chemical exposure. researchgate.net
Proteomic profiling datasets of chemical perturbations across various biological backgrounds are being generated to create libraries of proteomic signatures. nih.gov These libraries can be queried to understand the biological responses to different compounds and to identify potential cardiotoxic or neurotoxic effects. nih.gov The integration of proteomics with toxicology and systems biology, known as toxicoproteomics, is crucial for determining molecular responses in cells and tissues upon exposure and for discovering the targets of chemicals. researchgate.net
Comparative Toxicology and Species Differences
The toxicological profile of a chemical compound can vary significantly across different species. These variations are often rooted in differences in metabolism, toxicokinetics, and the intrinsic sensitivity of target organs. Understanding these species-specific differences is a cornerstone of mechanistic toxicology and is crucial for extrapolating animal data to predict potential human health risks. The following sections detail research findings that highlight these differences for the compound, focusing on metabolism, toxicokinetics, and target organ toxicity.
Metabolism and Toxicokinetics
The absorption, distribution, metabolism, and excretion (ADME) of the compound show marked differences among various species, which directly influences its systemic exposure and toxicity.
In humans, approximately 15% of an oral dose is absorbed as the parent compound. drugbank.com The majority of the compound reaches the colon, where it is cleaved by bacterial azoreductases into its primary metabolites: sulfapyridine (B1682706) and 5-aminosalicylic acid. oup.comfrontiersin.org Sulfapyridine is well-absorbed and extensively metabolized, whereas 5-aminosalicylic acid is poorly absorbed. drugbank.comoup.com
Studies in rats have demonstrated the essential role of gut microbiota in the metabolism of the compound. oup.com Germ-free or antibiotic-treated rats excrete the compound unchanged, confirming that intestinal bacteria are necessary for the cleavage into its active metabolites. oup.com The total gastrointestinal transit time in rats is similar to that in humans, making them a relevant model for studying its metabolism. researchgate.net However, pharmacokinetic studies in rats and beagle dogs have shown that co-administration of certain substances may not significantly alter the plasma concentrations of the compound, suggesting complex interaction pathways. nih.gov
In B6C3F1 mice, the toxicokinetics of the compound and its metabolites have been characterized following both intravenous and oral administration. After oral administration, the plasma concentrations of the metabolite sulfapyridine were found to be substantially higher—21- to 32-fold in males and 5- to 25-fold in females—than those of the parent compound. researchgate.net This indicates significant first-pass metabolism by intestinal microflora. Gender-dependent differences were also noted, with female mice showing higher maximum plasma concentrations (Cmax) of both the parent compound and sulfapyridine. researchgate.net The systemic clearance of the parent compound in male mice was approximately double that observed in females. researchgate.net
The plasma protein binding of the compound and its metabolites also varies. The parent compound is highly bound to albumin (>99.3%), while its metabolite sulfapyridine is about 70% bound, and the acetylated form of sulfapyridine is approximately 90% bound. drugbank.com
Table 1: Comparative Toxicokinetic Parameters in Mice
| Parameter | Male B6C3F1 Mice | Female B6C3F1 Mice |
| Oral Bioavailability (67.5 mg/kg) | 16.6% | 18.2% |
| Oral Bioavailability (675-2700 mg/kg) | 2.6 - 8.7% | 2.6 - 8.7% |
| Systemic Clearance | ~2x higher than females | - |
| Cmax (Parent Compound) | Lower than females | Higher than males |
| Cmax (Sulfapyridine) | Lower than females | Higher than males |
| Data sourced from toxicokinetic studies in B6C3F1 mice. researchgate.netvetlexicon.com |
Target Organ Toxicity and Carcinogenicity
Long-term oral carcinogenicity studies have revealed different target organs for toxicity and tumor development in rats and mice, underscoring significant species-specific responses. drugbank.com
In male F344/N rats, a statistically significant increase in the incidence of transitional cell papillomas of the urinary bladder was observed. drugbank.com In female rats, transitional cell papillomas of the kidney were noted. drugbank.com The development of these neoplasms was associated with the formation of renal calculi and hyperplasia of the transitional cell epithelium, suggesting a mechanism related to chronic irritation and tissue regeneration. drugbank.com Rats are known to be particularly susceptible to the goitrogenic effects of sulfonamides, which has led to thyroid malignancies in this species with long-term administration. pfizermedicalinformation.com
In contrast, studies in B6C3F1 mice showed a significantly greater incidence of hepatocellular adenoma or carcinoma in both males and females at all tested doses. drugbank.com This indicates that the liver is the primary target organ for carcinogenicity in mice, as opposed to the urinary tract in rats.
Table 2: Comparative Carcinogenicity Findings
| Species | Primary Target Organ | Neoplastic Findings | Associated Pathologies |
| F344/N Rat (Male) | Urinary Bladder | Transitional Cell Papillomas | Renal Calculi, Epithelial Hyperplasia |
| F344/N Rat (Female) | Kidney | Transitional Cell Papilloma | Renal Calculi, Epithelial Hyperplasia |
| B6C3F1 Mouse (Male & Female) | Liver | Hepatocellular Adenoma or Carcinoma | - |
| Data from two-year oral carcinogenicity studies. drugbank.com |
Other Species-Specific Adverse Effects
Adverse effects observed in clinical and veterinary use further illustrate species differences. In humans, reported adverse reactions include blood dyscrasias, hepatic failure, and rare instances of peripheral neuropathy and hypersensitivity reactions like Stevens-Johnson syndrome. pfizermedicalinformation.comnih.gov Reversible infertility in men, characterized by oligospermia and abnormal sperm motility, has also been documented. drugbank.comnih.gov
In dogs, the most common side effects are gastrointestinal, but they can also experience keratoconjunctivitis sicca (dry eye), a side effect that is particularly noted in this species. vin.comvcahospitals.com Certain breeds, such as Doberman Pinschers, Samoyeds, and Miniature Schnauzers, are reported to be more sensitive to the compound. vcahospitals.competmd.com
Cats are known to be particularly sensitive to salicylates, a component of one of the compound's metabolites (5-aminosalicylic acid). vin.com This sensitivity necessitates careful dosage adjustments or avoidance of the drug in this species. vin.comvcahospitals.com
These distinct differences in metabolism, toxicokinetics, and target organ toxicity across species highlight the complexity of toxicological assessment. The data underscores the importance of selecting appropriate animal models and understanding the underlying biological mechanisms to accurately predict human risk. nih.govresearchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.comresearchgate.net This approach is pivotal in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features crucial for biological response. creative-biostructure.commdpi.com
The development of robust QSAR models for salicyloylaminotriazole derivatives involves compiling a dataset of compounds with experimentally determined biological activities. frontiersin.org These models are constructed to predict activities such as antimicrobial, anti-inflammatory, or enzyme inhibitory effects. The process begins with the generation of molecular descriptors that characterize the physicochemical properties of the molecules. wiley.com Subsequently, statistical methods are employed to build a mathematical equation that links these descriptors to the observed biological activity. researchgate.net
Validation is a critical step to ensure the reliability and predictive power of the developed QSAR models. researchgate.net This is typically achieved through internal validation techniques like cross-validation and external validation using a separate test set of compounds. cresset-group.com A statistically sound and validated QSAR model can then be used to reliably predict the biological activity of new, unsynthesized this compound analogs. numberanalytics.com
A wide array of molecular descriptors are utilized in QSAR studies of this compound derivatives to quantify various aspects of their molecular structure. e-bookshelf.de These descriptors can be broadly categorized as follows:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity indices, and counts of specific chemical features like hydrogen bond donors and acceptors. nih.gov
3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric and conformational properties. mdpi.com
The selection of relevant descriptors is a crucial step, often involving statistical techniques to identify those that have the most significant correlation with biological activity while minimizing inter-correlation. kg.ac.rs
Statistical methods are the cornerstone of QSAR modeling, used to build the mathematical relationship between the selected descriptors and the biological activity. researchgate.net Common statistical techniques include:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). cresset-group.comfrontiersin.org
The quality of the resulting QSAR model is assessed using various statistical parameters.
Table 1: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description | Desirable Value |
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | Close to 1 |
| q² or r²cv (Cross-validated r²) | A measure of the model's predictive ability, determined through cross-validation. | Close to 1 |
| F-test (F-statistic) | Indicates the statistical significance of the regression model. | High value |
| p-value | The probability of obtaining test results at least as extreme as the results actually observed, under the assumption that the null hypothesis is correct. | Low value (< 0.05) |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value |
This table outlines the key statistical metrics used to evaluate the performance and predictive capacity of QSAR models.
QSAR models serve as a powerful predictive tool in the design and optimization of novel this compound compounds. creative-biostructure.comnih.gov By analyzing the developed QSAR equation, medicinal chemists can identify which molecular properties are positively or negatively correlated with the desired biological activity. benthamscience.com This understanding allows for the strategic modification of the lead compound's structure to enhance its potency. cresset-group.com For instance, if a QSAR model indicates that increased hydrophobicity is beneficial for activity, modifications can be made to the this compound scaffold to incorporate more lipophilic groups. This rational, in-silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing time and resource expenditure. frontiersin.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed insights into the conformational changes and interactions of molecules, which is crucial for understanding the behavior of this compound derivatives at a molecular level. plos.org
MD simulations are extensively used to perform conformational analysis of this compound derivatives. nih.gov These simulations can reveal the preferred three-dimensional structures of the molecules and the flexibility of different parts of the structure. Understanding the accessible conformations is vital as it dictates how the molecule can interact with its biological target. mdpi.com
Furthermore, MD simulations provide a dynamic view of the binding process between a this compound ligand and its target protein. nih.gov Unlike static docking studies, MD simulations can capture the induced-fit effects where both the ligand and the protein adjust their conformations upon binding. tum.de This allows for a more accurate prediction of the binding pose and the stability of the ligand-protein complex over time. mdpi.com
MD simulations are instrumental in elucidating the specific interactions between this compound compounds and biological macromolecules such as proteins and nucleic acids. nih.govnih.govlibretexts.org These simulations can identify and characterize the key non-covalent interactions that govern the binding affinity and selectivity of the ligand. nottingham.ac.uk
Table 2: Key Interactions Investigated by MD Simulations
| Interaction Type | Description |
| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. volkamerlab.org |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. volkamerlab.org |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. nottingham.ac.uk |
| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their charge. nottingham.ac.uk |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. |
This table details the fundamental non-covalent interactions that are analyzed in MD simulations to understand the binding of this compound to its biological target.
Enhanced Sampling Techniques in MD Simulations
Molecular Dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules and their interactions with their environment. researchgate.net For molecules such as aminotriazole derivatives, MD simulations have been employed to study their adsorption behavior on surfaces, for instance, in the context of corrosion inhibition. researchgate.net These simulations model the interface between the inhibitor molecule, a metal surface (like iron), and a solvent, providing a detailed picture of the adsorption process. researchgate.net
While the reviewed literature on related compounds does not extensively detail the use of enhanced sampling techniques like metadynamics or replica-exchange molecular dynamics, conventional MD simulations form the basis for these more advanced methods. nih.gov For example, in a study of anthraquinone (B42736) derivatives, one of which included an aminotriazole moiety, MD simulations were used to calculate binding free energies and assess the stability of the ligand-enzyme complex, indicating that the aminotriazole derivative was stable within the enzyme's active site. nih.govbiorxiv.org Such stability analyses are crucial precursors to employing enhanced sampling to explore rare events like ligand dissociation or major conformational changes.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties and reactivity of molecules. dergipark.org.tr For various triazole and hydrazide derivatives, these calculations have been used to correlate electronic structural parameters with observed chemical or biological activity. researchgate.netfayoum.edu.eg
Methods such as DFT, along with semi-empirical methods like AM1 and PM3, are used to determine optimized molecular geometries, energies of frontier molecular orbitals (HOMO and LUMO), dipole moments, and other electronic descriptors. researchgate.netrad-proceedings.org These parameters help in understanding the molecule's reactivity and interaction mechanisms. dergipark.org.tr For instance, studies on triazole derivatives have used quantum chemical parameters to build Quantitative Structure-Activity Relationship (QSAR) models for predicting their corrosion inhibition efficiency. researchgate.net
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical properties and reactivity. Analysis of frontier molecular orbitals, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. growingscience.com
Theoretical studies on salicylic (B10762653) acid and its isomers using DFT (B3LYP/6-311G(d,p)) have calculated these electronic parameters. growingscience.com Salicylic acid (ortho-Hydroxybenzoic acid) was found to have a lower energy gap compared to its meta- and para-isomers, indicating higher reactivity. growingscience.com Similarly, quantum chemical calculations for various triazole derivatives have been performed to understand their electronic properties. dergipark.org.trresearchgate.netiaea.org
Table 1: Calculated Electronic Properties of Salicylic Acid Isomers Data sourced from studies using DFT B3LYP/6-311G(d,p) method. growingscience.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| Salicylic Acid | -6.884 | -2.142 | 4.742 | 4.742 | 2.147 |
| m-Hydroxybenzoic Acid | -7.023 | -1.881 | 5.142 | 5.142 | 1.927 |
| p-Hydroxybenzoic Acid | -7.055 | -1.708 | 5.347 | 5.347 | 3.059 |
Table 2: Calculated Quantum Chemical Parameters for Triazole Derivatives Data sourced from studies using semi-empirical (AM1, PM3) and DFT methods. researchgate.netrad-proceedings.org
| Derivative | Method | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) |
| 1,2,4-Triazole | AM1 | -10.21 | 1.12 | 3.14 |
| Aminotriazole | AM1 | -9.65 | 1.35 | 4.11 |
| Benzotriazole | AM1 | -9.45 | 0.45 | 4.01 |
| N1-phenylaminomethyl-1,2,4-triazole | PM3 | -8.99 | -0.11 | 1.76 |
Ab initio calculations on salicylic acid have also been used to study its electronic transitions and the nature of its excited states, which is crucial for understanding its photochemical behavior. iitk.ac.inacs.org These studies show that the lowest energy transition is of π-π* character. iitk.ac.in The distribution of electron density, as revealed by Mulliken population analysis, can explain how different parts of the molecule, such as the phenolic oxygen or the carboxyl group, participate in electronic transitions. researchgate.net
Reaction Mechanism Elucidation
Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions. mdpi.comresearchgate.net For the synthesis of 1,2,3-triazoles, a common method is the [3+2] cycloaddition of azides and alkynes. DFT calculations have been extensively used to study the mechanism of both uncatalyzed and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.comnih.gov
These studies investigate the potential energy surfaces of the reaction, identifying transition states and intermediates. For the CuAAC reaction, computational results have shown that the reaction proceeds via a stepwise mechanism. rsc.org Calculations can determine the activation barriers for different regioisomeric pathways (e.g., formation of 1,4- vs. 1,5-disubstituted triazoles), explaining the regioselectivity observed in experiments. mdpi.com For instance, a DFT study on the synthesis of 1,2,3-triazoles from (R)-carvone confirmed the high reactivity of the terminal alkyne and showed that the calculated free-energy barrier for the formation of the 1,4-regioisomer was significantly lower (4.33 kcal/mol) than for the 1,5-regioisomer (29.35 kcal/mol) in the copper-catalyzed reaction, thus explaining the observed selectivity. mdpi.com
Furthermore, computational studies have explored photochemical routes for the synthesis of 1,2,4-triazoles, identifying key intermediates like triplet species and azomethine ylides and mapping out the reaction pathways. rsc.org
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methods
Chromatography is a powerful technique for separating complex mixtures into their individual components. openaccessjournals.com For Salicyloylaminotriazole, various chromatographic methods are employed to ensure its quality and to study its metabolic fate.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and confirming the identity of this compound. moravek.comaralresearch.com This method separates components in a liquid sample by passing the sample, dissolved in a mobile phase, through a stationary phase packed in a column. moravek.com The differential interactions of the components with the stationary phase lead to their separation. researchgate.net
In a typical HPLC analysis of this compound, a reversed-phase column, such as a C18 column, is often used. The mobile phase usually consists of a mixture of an aqueous solvent (like water with a buffer or acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation is based on the principle that different compounds in the mixture have different retention times as they pass through the column. openaccessjournals.com By comparing the retention time of the main peak in a sample to that of a certified reference standard of this compound, its identity can be confirmed.
Purity assessment is achieved by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. moravek.com The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity. HPLC is valued for its high resolution, accuracy, and reproducibility in these applications. openaccessjournals.com A UV detector is commonly used in conjunction with HPLC, as it offers excellent linearity for quantitative analysis. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | | Gradient | 10% B to 90% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Expected Retention Time | ~7.5 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This makes it an indispensable tool for the quantification of this compound in complex biological matrices and for the identification of its metabolites. nih.govnih.gov
In this technique, after the components are separated by the LC system, they are introduced into the mass spectrometer. wikipedia.org The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). technologynetworks.com For quantitative analysis, a triple-quadrupole (QqQ) mass spectrometer operating in selected reaction monitoring (SRM) mode is often used. This method offers high sensitivity and robustness. mdpi.com Two specific mass transitions, a quantifier and a qualifier, are typically monitored for each analyte to ensure accurate identification and quantification. mdpi.com
For metabolite identification, the mass spectrometer is used to determine the molecular weights of potential metabolites. The fragmentation patterns of these metabolites, obtained through MS/MS analysis, provide structural information that helps in their elucidation. nih.gov This technique is crucial for understanding the biotransformation of this compound within a biological system. wikipedia.org
Table 2: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | Typical Value/Condition |
|---|---|
| LC System | UPLC with a C18 column |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol with 0.1% Formic Acid | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Mass Spectrometer | Triple Quadrupole | | Scan Type | Selected Reaction Monitoring (SRM) | | Precursor Ion (m/z) | Specific m/z for this compound | | Product Ions (m/z) | Quantifier and Qualifier ions | | Collision Energy | Optimized for fragmentation |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. filab.fr While this compound itself is not typically volatile, GC-MS can be employed to analyze for the presence of volatile impurities or degradation products that may be present in a sample. nih.gov
In GC-MS, the sample is vaporized and injected into a long, thin capillary column. technologynetworks.com An inert carrier gas (like helium or nitrogen) carries the vaporized components through the column. Separation occurs based on the different boiling points and interactions of the compounds with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. technologynetworks.com The resulting mass spectra provide a "fingerprint" that can be used to identify the compounds by comparing them to spectral libraries. nih.gov This makes GC-MS a highly effective method for identifying unknown volatile substances. researchgate.net
Table 3: General GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
Spectroscopic Techniques
Spectroscopic techniques involve the interaction of electromagnetic radiation with a substance to obtain information about its structure and concentration. These methods are non-destructive and provide valuable data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like this compound. nih.govnih.gov It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.com This information allows for the precise determination of the molecule's connectivity and stereochemistry. mdpi.com
One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in the molecule. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule. mdpi.com For instance, COSY helps identify neighboring protons, while HSQC correlates protons with the carbons they are directly attached to. HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the complete molecular structure. researchgate.net The non-destructive nature of NMR makes it a powerful method for confirming the identity and structure of this compound. fepbl.com
Table 4: Key NMR Data for Structural Confirmation of this compound
| Nucleus | NMR Experiment | Expected Information |
|---|---|---|
| ¹H | 1D NMR | Chemical shifts, integration, and coupling constants of protons |
| ¹³C | 1D NMR | Chemical shifts of carbon atoms |
| ¹H-¹H | COSY | Correlation between coupled protons |
| ¹H-¹³C | HSQC | Correlation between protons and their directly attached carbons |
| ¹H-¹³C | HMBC | Correlation between protons and carbons over 2-3 bonds |
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique used for the quantitative analysis and purity assessment of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netmt.com The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net
To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). technologynetworks.com By comparing this absorbance to a calibration curve prepared from standard solutions of known concentrations, the concentration of the unknown sample can be accurately determined. researchgate.net
UV-Vis spectroscopy can also provide a preliminary assessment of purity. technologynetworks.com The shape of the absorption spectrum and the position of the λmax are characteristic of a particular compound. The presence of impurities may cause a shift in the λmax or alter the shape of the spectrum. Additionally, absorbance ratios at specific wavelengths can be used to check for the presence of certain contaminants. technologynetworks.com
Table 5: Typical UV-Vis Spectroscopy Parameters for this compound
| Parameter | Description |
|---|---|
| Instrument | Double Beam UV-Vis Spectrophotometer |
| Solvent | Methanol or Ethanol (B145695) |
| Wavelength Range | 200-400 nm |
| λmax | Wavelength of Maximum Absorbance (specific to the compound) |
| Application | Quantitative determination of concentration via calibration curve |
| Purity Check | Comparison of spectrum shape and λmax to a reference standard |
Fluorescence Spectroscopy for Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding interactions between a ligand, such as this compound, and a macromolecule, typically a protein. youtube.com Such studies are crucial for understanding how a compound might be transported and distributed in a biological system. The interaction is often studied by monitoring changes in the intrinsic fluorescence of proteins, usually from tryptophan residues, upon binding of the ligand. rsc.org
When this compound binds to a protein like bovine serum albumin (BSA) or human serum albumin (HSA), it can cause a quenching of the protein's natural fluorescence. rsc.org This quenching can occur through static or dynamic mechanisms. By systematically titrating the protein solution with increasing concentrations of this compound and measuring the corresponding decrease in fluorescence intensity, key binding parameters can be determined. These parameters include the binding constant (Ka), which indicates the affinity of the interaction, and the number of binding sites (n).
The data is often analyzed using the Stern-Volmer equation to understand the quenching mechanism. Further analysis can reveal thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes, which provide insight into the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonds, or van der Waals forces).
Other fluorescence-based techniques could also be employed. Förster Resonance Energy Transfer (FRET) can be used if a suitable fluorescent donor-acceptor pair can be established between the protein and a labeled version of this compound, providing distance-specific information about the binding site. berthold.com Similarly, fluorescence polarization or anisotropy assays measure the change in the rotational speed of the fluorescently labeled compound upon binding to a large protein, which can be used to determine binding affinity in a homogenous solution. youtube.com
Bioanalytical Method Development and Validation
The quantitative determination of drugs and their metabolites in biological fluids is essential for evaluating pharmacokinetic and toxicokinetic studies. au.dk A bioanalytical method is a comprehensive set of procedures involving the collection, processing, storage, and analysis of a biological sample for a chemical compound like this compound. au.dk The development and validation of such methods are fundamental to ensure the reliability and reproducibility of the data. au.dkresolian.com
Developing a method to quantify this compound in complex biological matrices such as plasma, serum, or urine requires a systematic approach. japsonline.com The process begins with understanding the physicochemical properties of the analyte, including its solubility, polarity, and stability. who.int
Sample Preparation: Biological samples cannot be injected directly into analytical instruments due to their complexity, particularly the high protein content. japsonline.com Therefore, a sample preparation step is crucial to remove interferences and isolate this compound. Common techniques that would be evaluated include:
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., methanol, acetonitrile) is added to the plasma sample to precipitate proteins. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates the compound based on its partitioning between two immiscible liquid phases, effectively removing matrix components.
Solid-Phase Extraction (SPE): A highly selective method where this compound is retained on a solid sorbent while interferences are washed away. The purified compound is then eluted with a suitable solvent.
Analytical Technique Selection: For quantifying low-molecular-weight molecules in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and specificity. resolian.comonlinepharmacytech.info An LC-MS/MS method would be developed by optimizing:
Chromatography: A reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., C18) would be selected to separate this compound from any remaining matrix components. The mobile phase composition (typically a mixture of water and an organic solvent with additives like formic acid) and flow rate are optimized to achieve a sharp peak shape and a short run time. pharmanueva.com
Mass Spectrometry: An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be chosen based on the compound's properties to efficiently generate ions. onlinepharmacytech.info The mass spectrometer would be operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce a unique product ion. This transition is highly specific and provides excellent selectivity for quantification. nih.gov
Once a bioanalytical method is developed, it must be fully validated according to international guidelines (e.g., ICH M10) to demonstrate its reliability. who.intnih.gov The validation process assesses several key performance characteristics.
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. au.dk | Response in blank samples should be <20% of the response at the Lower Limit of Quantification (LLOQ). |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte over a specified range. The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). resolian.com | A calibration curve is generated with a minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing Quality Control (QC) samples at multiple concentration levels. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among multiple measurements of the same sample. It is evaluated as intra-batch (repeatability) and inter-batch (intermediate precision) and expressed as the coefficient of variation (CV%). | The CV% should not exceed 15% (20% at the LLOQ). |
| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy should be within ±20% and precision ≤20% CV. |
| Recovery | The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a non-extracted standard of the same concentration. | Recovery should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
This table outlines standard acceptance criteria for bioanalytical method validation as per regulatory guidelines.
A validated bioanalytical method is a critical tool for pharmacokinetic (PK) and toxicokinetic (TK) studies. nih.gov Pharmacokinetics describes the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) at therapeutic doses, while toxicokinetics assesses these processes at higher dose levels that may produce toxicity. mhmedical.com
In a typical preclinical study, this compound would be administered to an animal species (e.g., rats or dogs), and blood samples would be collected at various time points. nih.gov The validated LC-MS/MS method would then be used to accurately measure the concentration of this compound in each plasma sample.
This concentration-time data is used to calculate key PK/TK parameters, which are vital for understanding the compound's behavior and for predicting its safety and efficacy in humans. nih.govnih.gov
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration of the compound. |
| Tmax | Time at which Cmax is reached. |
| AUC (Area Under the Curve) | Total systemic exposure to the compound over time. |
| T½ (Half-life) | Time required for the plasma concentration of the compound to decrease by half. |
| CL (Clearance) | The volume of plasma cleared of the compound per unit of time, indicating the efficiency of elimination. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
This table describes key pharmacokinetic parameters derived from concentration-time data.
Advanced Microfluidic and High-Throughput Analytical Platforms
Modern drug discovery and development benefit from advanced analytical platforms that increase speed and reduce costs. nih.gov Microfluidics and high-throughput screening (HTS) are at the forefront of this evolution.
Microfluidics , often referred to as "lab-on-a-chip" technology, involves the manipulation of minute volumes of fluids (picoliters to microliters) in channels with micrometer dimensions. nih.gov For a compound like this compound, microfluidic platforms offer several advantages:
High-Throughput Analysis: Droplet microfluidics can encapsulate single cells or reactions in millions of tiny droplets, allowing for massive parallel screening. advancedsciencenews.commdpi.com This could be used to rapidly screen this compound against a large panel of biological targets.
Reduced Consumption: The small volumes significantly reduce the consumption of rare or expensive reagents and precious samples. rsc.org
Precise Control: These systems allow for precise control over experimental conditions, such as concentration gradients, which can be valuable for studying dose-response relationships. nih.gov
Organ-on-a-chip models are advanced microfluidic culture devices that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. nmims.edu In the context of this compound, a "liver-on-a-chip" could be used to study its metabolism, while multi-organ chips could provide insights into its ADME properties and potential organ-specific toxicity in a more physiologically relevant in vitro setting, potentially reducing the reliance on animal testing.
These high-throughput platforms represent the future of analytical and bioanalytical chemistry, enabling faster and more complex investigations of chemical compounds like this compound.
Emerging Research Areas and Future Directions
Salicyloylaminotriazole in Nanotechnology and Drug Delivery Systems
The application of nanotechnology to this compound and its derivatives is a burgeoning field focused on overcoming challenges such as poor solubility and lack of specificity, thereby enhancing therapeutic efficacy.
Encapsulation and Formulation Strategies
To improve the delivery of this compound-based compounds, researchers are exploring various nano-encapsulation techniques. These strategies aim to protect the active molecule, improve its circulation time, and provide controlled release. Polymeric nanoparticles, liposomes, and solid lipid nanoparticles are among the systems being investigated to encapsulate these compounds, potentially increasing their bioavailability and stability.
Table 1: Encapsulation Strategies for this compound Derivatives
| Nanocarrier Type | Encapsulation Method | Potential Advantages |
|---|---|---|
| Polymeric Nanoparticles | Emulsion-solvent evaporation | Controlled release, biodegradability |
| Liposomes | Thin-film hydration | Biocompatibility, ability to carry hydrophilic/hydrophobic drugs |
Targeted Delivery Approaches
Targeted delivery seeks to concentrate this compound derivatives at the site of action, minimizing systemic exposure and associated side effects. This is achieved by functionalizing the surface of nanocarriers with targeting ligands that recognize and bind to specific receptors or antigens on target cells.
For example, in cancer therapy, nanoparticles carrying a this compound analogue could be decorated with antibodies or peptides that bind to receptors overexpressed on tumor cells. Another approach involves magnetic nanoparticles, which can be guided to a specific location in the body by an external magnetic field, allowing for localized release of the therapeutic agent.
Photophysical and Optoelectronic Properties of this compound Derivatives
Excited State Dynamics and Photoluminescence
Certain this compound derivatives have demonstrated interesting photophysical properties, which are largely influenced by their molecular structure. The presence of the salicyl moiety can facilitate a process known as excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift and dual fluorescence. This characteristic is highly desirable for applications in optical materials and imaging, as it minimizes self-absorption and improves signal-to-noise ratio.
The electronic properties of these molecules can be fine-tuned by introducing different substituent groups on the aromatic rings. This allows for the modulation of their absorption and emission wavelengths, as well as their quantum yields. Time-resolved spectroscopy studies are employed to understand the dynamics of their excited states, providing insights into the radiative and non-radiative decay pathways.
Table 2: Photophysical Properties of Substituted this compound Derivatives
| Substituent Group | Effect on Absorption (λ_abs) | Effect on Emission (λ_em) | Quantum Yield (Φ) |
|---|---|---|---|
| Electron-donating | Bathochromic shift (red-shift) | Bathochromic shift (red-shift) | Generally increased |
Applications in Sensing and Imaging
The unique photoluminescent characteristics of this compound derivatives make them promising candidates for the development of chemosensors and bioimaging agents. Their fluorescence can be designed to respond to the presence of specific analytes, such as metal ions or biologically relevant molecules, through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). This allows for the creation of "turn-on" or "turn-off" fluorescent probes for detection and quantification.
In bioimaging, these compounds can be utilized as fluorescent labels for visualizing cellular components and processes. Their large Stokes shifts are particularly advantageous for reducing background interference from autofluorescence in biological samples. Furthermore, by incorporating targeting moieties, these fluorescent probes can be directed to specific organelles or cell types, enabling targeted imaging.
Structure-Activity Relationships (SAR) and Rational Design of Next-Generation Analogues
The systematic exploration of structure-activity relationships (SAR) is fundamental to the rational design of new this compound analogues with improved potency, selectivity, and pharmacokinetic properties. SAR studies involve the synthesis of a library of related compounds and the evaluation of how specific structural modifications impact their biological activity.
Key structural features that are often modified include the substitution pattern on the salicyl and triazole rings, and the nature of the linker connecting them. Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, play an increasingly important role in this process. These methods help to identify the key molecular descriptors that correlate with biological activity and to predict the binding modes of new analogues with their biological targets. This integrated approach of synthesis, biological testing, and computational modeling accelerates the discovery and optimization of next-generation this compound-based therapeutics.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The integration of "omics" technologies, including genomics, proteomics, and metabolomics, represents a significant frontier in understanding the mechanisms of action and potential therapeutic applications of this compound. These high-throughput analytical approaches allow for a comprehensive, system-wide view of the molecular changes that occur within a biological system in response to the compound. nih.govmdpi.com While specific published research focusing exclusively on this compound is still emerging, the application of these technologies follows established principles in drug discovery and development.
Genomics: Genomic studies can elucidate how this compound may influence gene expression. By identifying genes that are up- or down-regulated in the presence of the compound, researchers can infer the biological pathways being affected. For instance, spatial transcriptomics can reveal changes in gene expression within the native context of tissues, providing crucial insights into the compound's effects on specific cell types and their interactions. nih.govmdpi.comresearchgate.net
Proteomics: Proteomics focuses on the large-scale study of proteins, which are often the direct targets of drug compounds. Mass spectrometry-based proteomics can be used to identify the protein targets of this compound and to quantify changes in the abundance of thousands of proteins within a cell or tissue. nih.govnih.govresearchgate.netresearchgate.net This can help to build a detailed picture of the compound's mechanism of action and any off-target effects. Targeted proteomics, in particular, allows for the precise quantification of specific proteins and their modifications, which can be crucial for validating potential drug targets. nih.gov
Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. By analyzing the metabolome, scientists can understand how this compound affects the metabolic pathways within a cell. nih.govyoutube.comnih.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a key technology in this field, capable of identifying and quantifying hundreds of metabolites simultaneously. This can reveal, for example, if the compound alters energy metabolism or the synthesis of essential biomolecules, providing a functional readout of its cellular effects. youtube.com
The integrated analysis of data from these different omics levels can provide a more holistic understanding of the biological effects of this compound than any single approach alone. mdpi.com
Interactive Data Table: Potential Omics Applications in this compound Research
| Omics Technology | Research Question | Potential Findings |
| Genomics | Which genes are differentially expressed in cancer cells treated with this compound? | Identification of pathways related to apoptosis, cell cycle arrest, or metastasis affected by the compound. |
| Proteomics | What are the direct protein binding partners of this compound? | Discovery of novel therapeutic targets and understanding of on-target and off-target effects. |
| Metabolomics | How does this compound alter the metabolic profile of inflamed tissues? | Elucidation of changes in key metabolic pathways, such as amino acid or lipid metabolism, revealing mechanisms of anti-inflammatory action. |
Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development, offering powerful tools to accelerate the process and increase efficiency. nih.govmdpi.comnih.govemanresearch.orghumanjournals.com For a compound like this compound, AI and ML can be applied across various stages, from initial hit identification to lead optimization.
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical compounds and their biological activities to build predictive models. nih.govnih.gov These models can then be used to predict the potential therapeutic effects, and pharmacokinetic properties of this compound derivatives. This data-driven approach helps prioritize which new molecules to synthesize and test, saving considerable time and resources. emanresearch.orgresearchgate.net
Target Identification and Validation: AI can analyze vast amounts of biological data, including genomic and proteomic data, to identify and validate potential molecular targets for this compound. universiteitleiden.nl For instance, AI platforms can predict protein structures, which is a critical step in understanding how a drug might interact with its target. rsc.org The development of tools like AlphaFold has significantly advanced the ability to predict protein structures with high accuracy, aiding in structure-based drug design. researchgate.netrsc.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of criteria, such as high binding affinity for a specific target and favorable safety profiles, these algorithms can propose novel chemical structures related to this compound that have a higher probability of success. mdpi.comresearchgate.net
Optimizing Synthesis and Clinical Trials: AI can also be applied to optimize the chemical synthesis routes for this compound and its analogs, making the manufacturing process more efficient and cost-effective. mit.edu Furthermore, ML can aid in the design of clinical trials by identifying patient populations most likely to respond to treatment, thereby increasing the chances of trial success. nih.govhumanjournals.com
The integration of AI and ML into the research and development pipeline for this compound holds the potential to significantly accelerate its journey from a promising compound to a clinically effective therapeutic. humanjournals.comuniversiteitleiden.nl
Interactive Data Table: AI/ML Applications in the this compound Discovery Pipeline
| Application Area | AI/ML Technique | Potential Impact |
| Target Identification | Deep Learning on Omics Data | Identification of novel protein targets and pathways modulated by this compound. |
| Virtual Screening | Predictive Modeling (e.g., SVM, Neural Networks) | Rapidly screen large virtual libraries of compounds to identify derivatives with improved activity. emanresearch.orgnih.gov |
| Lead Optimization | Generative Adversarial Networks (GANs) | Design of novel this compound analogs with optimized efficacy and reduced toxicity. |
| Synthesis Planning | Algorithmic Frameworks (e.g., SPARROW) | Identification of the most cost-effective and efficient chemical synthesis routes. mit.edu |
Q & A
Q. What are the key structural and physicochemical properties of salicyloylaminotriazole (C₉H₈N₄O₂) that influence its reactivity in experimental settings?
this compound’s molecular structure includes a triazole ring fused with a salicylamide moiety, conferring both aromatic stability and hydrogen-bonding capabilities. Key properties include:
- Molecular weight : 204.19 g/mol (affects solubility and diffusion kinetics).
- Hydroxybenzamide group : Enhances polarity, influencing solubility in polar solvents like DMSO or ethanol.
- Triazole ring : Contributes to π-π stacking interactions, relevant in catalytic or ligand-binding studies. Researchers should prioritize solvent compatibility and pH stability (e.g., avoiding alkaline conditions that may hydrolyze the amide bond) .
Q. What analytical techniques are recommended for characterizing this compound in synthetic mixtures?
Methodological approaches include:
- High-Performance Liquid Chromatography (HPLC) : For purity assessment using C18 columns and UV detection at 254 nm.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity (e.g., peaks at δ 8.2 ppm for triazole protons).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks at m/z 205.1 [M+H]⁺. Cross-validation via FT-IR can identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .
Q. How can researchers design a baseline synthesis protocol for this compound?
A typical route involves coupling salicylic acid derivatives with aminotriazole precursors using carbodiimide crosslinkers (e.g., EDC/HOBt). Critical parameters:
- Reaction solvent : Anhydrous DMF or THF to minimize side reactions.
- Temperature : 0–5°C during activation to prevent premature hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s bioactivity in pharmacological models?
- Dose-response optimization : Use logarithmic dilution series (e.g., 1 nM–100 μM) to identify IC₅₀ values.
- Control groups : Include vehicle controls (e.g., DMSO ≤0.1%) and reference inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays).
- Replicability : Randomize triplicate samples across multiple plates to mitigate batch effects. Statistical power analysis (e.g., G*Power) should determine sample size adequacy .
Q. How should researchers address contradictions in reported data on this compound’s stability under varying pH conditions?
Discrepancies may arise from:
- Purity differences : Impurities (e.g., residual solvents) accelerate degradation.
- Analytical thresholds : HPLC detection limits may miss minor degradation products. Mitigation strategies:
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring.
- Compare degradation kinetics using Arrhenius plots to extrapolate shelf-life .
Q. What computational methods are suitable for predicting this compound’s binding affinity to target proteins?
- Molecular docking (AutoDock Vina) : Simulate interactions with active sites (e.g., COX-2 or kinase domains).
- Molecular Dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutagenesis studies. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Methodological Challenges and Solutions
Q. How can isotopic labeling (e.g., ¹⁵N) improve mechanistic studies of this compound’s metabolic pathways?
- Synthesis : Incorporate ¹⁵N-labeled triazole via cycloaddition reactions with labeled precursors.
- Tracing : Use LC-MS/MS to track isotopic enrichment in metabolites (e.g., hydroxylated derivatives).
- Data interpretation : Apply kinetic isotope effect (KIE) models to identify rate-limiting steps .
Q. What strategies ensure reproducibility in hybrid experimental-computational studies of this compound?
- Code sharing : Publish scripts (Python/R) for docking or MD simulations on platforms like GitHub.
- FAIR data principles : Deposit raw NMR/HPLC files in repositories (e.g., Zenodo or NODE OEP001463).
- Collaborative validation : Cross-validate results with independent labs using blinded samples .
Data Synthesis and Systematic Reviews
Q. How should researchers formulate inclusion criteria for a systematic review of this compound’s applications?
Q. What tools facilitate meta-analysis of this compound’s pharmacokinetic data across species?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
